4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2639410-58-3
VCID: VC11516762
InChI: InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid

CAS No.: 2639410-58-3

Cat. No.: VC11516762

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid - 2639410-58-3

Specification

CAS No. 2639410-58-3
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13)
Standard InChI Key VVYLRXQIICMGTO-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN2C1=C(C=N2)C(=O)O

Introduction

Chemical Identity and Physical Properties

4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid belongs to the pyrazolo[1,5-a]pyrazine family, a subclass of nitrogen-containing heterocycles. Its molecular formula is reported as C8_8H7_7N3_3O2_2, though conflicting data from non-primary sources suggest alternative formulations . The compound’s density is approximately 1.4 g/cm³, and its exact mass is 176.0586 g/mol . Key physicochemical properties are summarized below:

PropertyValue
CAS Number143803-93-4
Molecular FormulaC8_8H7_7N3_3O2_2
Molecular Weight176.17 g/mol
Density1.4 ± 0.1 g/cm³
Topological Polar Surface Area54.6 Ų
LogP (Octanol-Water)1.81

The compound’s low LogP value indicates moderate hydrophilicity, which influences its pharmacokinetic behavior . Its fused bicyclic structure contributes to conformational rigidity, a feature critical for receptor binding.

Synthesis and Manufacturing

The synthesis of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multi-step routes starting from pyrazole or pyrazine precursors. One common method employs:

  • Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazolo ring.

  • Methylation: Introduction of the methyl group at the 4-position using methylating agents like methyl iodide under basic conditions.

  • Carboxylation: Installation of the carboxylic acid moiety via carboxylation reactions, often employing carbon dioxide or phosgene derivatives.

Key challenges include optimizing reaction yields (typically 40–60%) and minimizing byproducts such as regioisomers. Advanced purification techniques like preparative HPLC are employed to isolate the target compound .

Structural and Stereochemical Analysis

The compound’s fused pyrazolo-pyrazine core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring (Figure 1). The methyl group at position 4 and the carboxylic acid at position 3 create distinct electronic environments:

  • Methyl Group: Enhances lipophilicity and stabilizes the ring system through hyperconjugation.

  • Carboxylic Acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 3.5), facilitating salt formation for improved solubility .

X-ray crystallography data, though limited, suggest a planar conformation with dihedral angles < 10° between the two rings . No chiral centers are present, simplifying stereochemical considerations.

Mechanism of Action and Biological Activity

4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid acts as a positive allosteric modulator (PAM) of GluN2A-containing NMDA receptors. This mechanism involves:

  • Binding Site Interaction: The carboxylic acid group coordinates with arginine residues in the receptor’s amino-terminal domain (ATD), stabilizing the active conformation.

  • Synaptic Plasticity Enhancement: By increasing channel open probability, the compound potentiates calcium influx, promoting long-term potentiation (LTP) in hippocampal neurons.

In rodent models, derivatives of this compound have shown promise in improving cognitive function, with a 30–50% increase in memory retention scores compared to controls.

Applications in Medicinal Chemistry

The compound’s NMDA receptor modulation has spurred research into therapeutic applications:

  • Neurodegenerative Diseases: Preclinical studies suggest efficacy in Alzheimer’s models, reducing amyloid-β-induced synaptic toxicity by 40%.

  • Psychiatric Disorders: Derivatives exhibit anxiolytic activity in murine models, with ED50_{50} values of 5–10 mg/kg.

  • Stroke Recovery: Enhanced NMDA receptor activity may promote neuroregeneration post-ischemia.

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Handling requires personal protective equipment (PPE) and adherence to waste disposal regulations .

Discrepancies and Limitations in Current Data

Conflicting reports regarding the compound’s molecular formula (C8_8H7_7N3_3O2_2 vs. C9_9H8_8N2_2O2_2) highlight inconsistencies in non-peer-reviewed sources . These discrepancies underscore the need for rigorous analytical characterization in future studies.

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